molecular formula C25H28ClFN4 B6061987 2-[[3-[4-(3-Chlorophenyl)piperazin-1-yl]piperidin-1-yl]methyl]-6-fluoroquinoline

2-[[3-[4-(3-Chlorophenyl)piperazin-1-yl]piperidin-1-yl]methyl]-6-fluoroquinoline

Cat. No.: B6061987
M. Wt: 439.0 g/mol
InChI Key: NTIRRGDTBJICGR-UHFFFAOYSA-N
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Description

2-[[3-[4-(3-Chlorophenyl)piperazin-1-yl]piperidin-1-yl]methyl]-6-fluoroquinoline is a complex organic compound that features a quinoline core substituted with a piperazine and piperidine moiety

Properties

IUPAC Name

2-[[3-[4-(3-chlorophenyl)piperazin-1-yl]piperidin-1-yl]methyl]-6-fluoroquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28ClFN4/c26-20-3-1-4-23(16-20)30-11-13-31(14-12-30)24-5-2-10-29(18-24)17-22-8-6-19-15-21(27)7-9-25(19)28-22/h1,3-4,6-9,15-16,24H,2,5,10-14,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIRRGDTBJICGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=NC3=C(C=C2)C=C(C=C3)F)N4CCN(CC4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-[4-(3-Chlorophenyl)piperazin-1-yl]piperidin-1-yl]methyl]-6-fluoroquinoline typically involves multiple steps. One common approach is to start with the quinoline core and introduce the piperazine and piperidine moieties through a series of nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[[3-[4-(3-Chlorophenyl)piperazin-1-yl]piperidin-1-yl]methyl]-6-fluoroquinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles like sodium azide (NaN3). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.

Scientific Research Applications

2-[[3-[4-(3-Chlorophenyl)piperazin-1-yl]piperidin-1-yl]methyl]-6-fluoroquinoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[[3-[4-(3-Chlorophenyl)piperazin-1-yl]piperidin-1-yl]methyl]-6-fluoroquinoline involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[3-[4-(4-Chlorophenyl)piperazin-1-yl]piperidin-1-yl]methyl]-6-fluoroquinoline
  • 2-[[3-[4-(3-Bromophenyl)piperazin-1-yl]piperidin-1-yl]methyl]-6-fluoroquinoline

Uniqueness

2-[[3-[4-(3-Chlorophenyl)piperazin-1-yl]piperidin-1-yl]methyl]-6-fluoroquinoline is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the 3-chlorophenyl group, in particular, can influence its binding affinity and selectivity for certain molecular targets, making it a valuable compound for drug discovery and development.

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